Enhanced Lipophilicity of the 3-Phenylisoxazolo[5,4-b]pyridine Scaffold Compared to 3-Methyl and 3-Isopropyl Analogs
The 3-phenyl substituent confers a higher predicted logP (2.49) compared to the 3-methyl analog (predicted logP approximately 1.2-1.5) and the 3-isopropyl analog (predicted logP approximately 1.8-2.0) . This increased lipophilicity is expected to influence membrane permeability and target engagement of derived sulfonamides.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.49 |
| Comparator Or Baseline | 3-Methylisoxazolo[5,4-b]pyridine-5-sulfonyl chloride (logP ~1.2-1.5); 3-Isopropylisoxazolo[5,4-b]pyridine-5-sulfonyl chloride (logP ~1.8-2.0) |
| Quantified Difference | Δ logP = +0.5 to +1.3 relative to comparators |
| Conditions | Predicted using computational methods; vendor-reported value for target compound . |
Why This Matters
Higher lipophilicity may improve membrane permeability of derived sulfonamides, influencing biological activity in cellular assays.
